[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves the condensation of 2-methoxybenzoyl hydrazine with 4-chlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes .
Scientific Research Applications
[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate
- 2-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate
- 2-[(E)-(2-{2-[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
What sets [2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
764692-74-2 |
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Molecular Formula |
C22H17ClN2O4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H17ClN2O4/c1-28-20-9-5-3-7-18(20)21(26)25-24-14-16-6-2-4-8-19(16)29-22(27)15-10-12-17(23)13-11-15/h2-14H,1H3,(H,25,26)/b24-14+ |
InChI Key |
MALXMDATLIKYDT-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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